![molecular formula C18H20N4O3 B2565987 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide CAS No. 953214-84-1](/img/structure/B2565987.png)
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide" is a derivative of the imidazo[1,2-b]pyridazine class, which is known for its central nervous system activities. The imidazo[1,2-b]pyridazine nucleus is a bicyclic structure that has been the focus of various synthetic efforts due to its pharmacological potential. The compound is likely to possess interesting biological properties due to the presence of the imidazo[1,2-b]pyridazine core and methoxy substituents, which may influence its interaction with biological targets.
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the formation of the bicyclic ring system followed by the introduction of various substituents. In a related study, compounds with the imidazo[1,2-b]pyridazine core were synthesized from 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide, which suggests a possible route for the synthesis of the compound . The synthesis process would require careful selection of starting materials and reaction conditions to ensure the correct placement of the methoxy groups and the butyramide moiety.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the orientation of substituents around the bicyclic core. In a study of related imidazo[1,2-a]pyridine derivatives, the substituent phenyl rings were found to be inclined at specific angles to the mean planes of the imidazole rings . This inclination can affect the overall shape of the molecule and, consequently, its biological activity. For the compound , the methoxy groups and the butyramide moiety would similarly influence the molecular conformation and potentially its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of imidazo[1,2-b]pyridazine derivatives can be influenced by the electronic effects of substituents such as methoxy groups. These effects can dictate the sites of electrophilic and nucleophilic attack, guiding further chemical transformations. The presence of the butyramide group could also introduce additional reactivity, such as the potential for amide bond formation or cleavage under certain conditions. The specific chemical reactions that the compound can undergo would depend on the nature of the substituents and the reaction environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives are determined by their molecular structure. The presence of methoxy groups can influence properties such as solubility, boiling point, and melting point. The electronic nature of these groups can also affect the compound's UV-Vis absorption and fluorescence characteristics. The butyramide moiety could contribute to the compound's hydrogen bonding potential, impacting its solubility in various solvents and its stability. The exact properties of "this compound" would need to be determined experimentally, but insights can be drawn from the known behaviors of structurally related compounds .
科学的研究の応用
Antiproliferative Agents in Cancer Research
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas synthesized with 6-aminoimidazo[1,2-a]pyrazine as a key intermediate showed cytostatic activity against a non-small cell lung cancer cell line. 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea exhibited a selective dose-dependent response in P53-mutant NSCLC-N6-L16 cell line, suggesting a potential for reactivating mutant p53 in lung cancer research (Bazin et al., 2016).
Chemiluminescence for Biological Studies
The study on 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones demonstrated their chemiluminescence emission in protic solvents. This property, especially enhanced by electron-donating substituents, indicates their potential for developing chemiluminescent probes for biological research, providing a tool for the study of biological processes in vitro (Teranishi et al., 1999).
Angiotensin II Antagonists for Hypertension
Research into N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles with diazine or pyridine moieties attached to the imidazole ring yielded compounds with significant interaction with AT1 receptors. These findings contribute to hypertension treatment strategies by highlighting the structure-activity relationship essential for designing effective angiotensin II antagonists (Harmat et al., 1995).
Detection of Active Oxygen Species
Cypridina luciferin analogues, including 2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one (MCLD), have been utilized for detecting active oxygen species in various biological systems. This approach serves as a diagnostic tool in understanding the role of reactive oxygen species in diseases and cellular mechanisms (Nakano, 1998).
Crystal Structure Analysis for Material Science
The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, such as N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, provide insights into the molecular interactions and arrangement crucial for the development of new materials and molecular electronics (Dhanalakshmi et al., 2018).
特性
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-5-17(23)20-13-10-12(6-7-15(13)24-2)14-11-22-16(19-14)8-9-18(21-22)25-3/h6-11H,4-5H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDPNAMTWGXZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


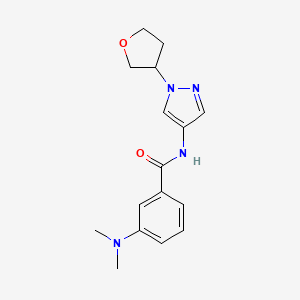
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2565912.png)
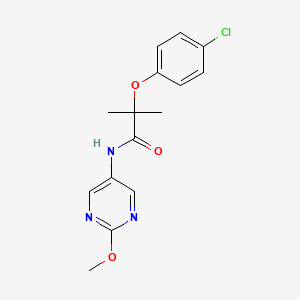


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2565918.png)

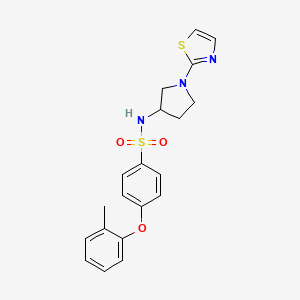
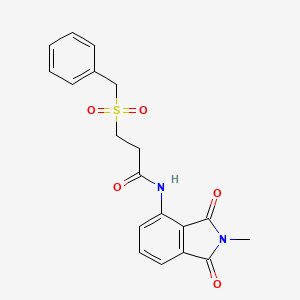
![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)
![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)
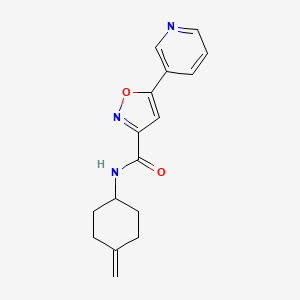
![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)